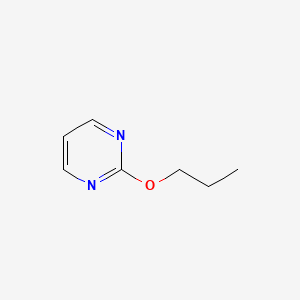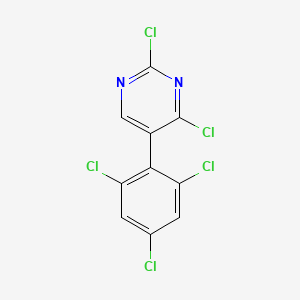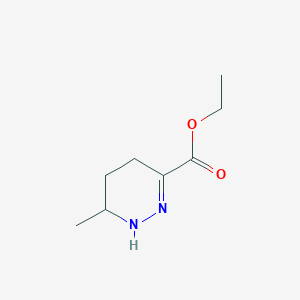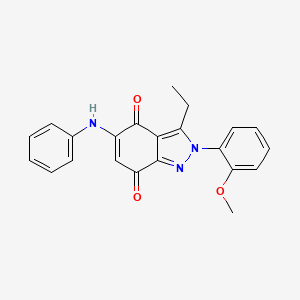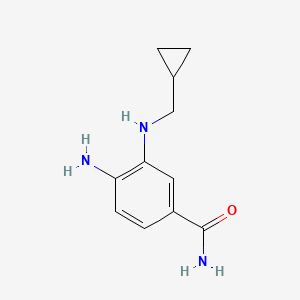
4-Amino-3-((cyclopropylmethyl)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-((cyclopropylmethyl)amino)benzamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Amino-3-((cyclopropylmethyl)amino)benzamide typically involves the reaction of 4-amino-3-nitrobenzoic acid with cyclopropylmethylamine under specific reaction conditions. The process includes the reduction of the nitro group to an amino group, followed by the acylation of the resulting amine with benzoyl chloride . Industrial production methods may involve continuous synthesis techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Amino-3-((cyclopropylmethyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like benzoyl chloride.
Applications De Recherche Scientifique
4-Amino-3-((cyclopropylmethyl)amino)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 4-Amino-3-((cyclopropylmethyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
4-Amino-3-((cyclopropylmethyl)amino)benzamide can be compared with other similar compounds, such as:
4-Amino-3-methylbenzamide: Lacks the cyclopropylmethyl group, resulting in different chemical properties and biological activities.
4-Amino-3-ethylbenzamide: Contains an ethyl group instead of a cyclopropylmethyl group, leading to variations in reactivity and applications.
4-Amino-3-(cyclopropylamino)benzamide: Similar structure but with different substituents, affecting its interaction with molecular targets. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
4-amino-3-(cyclopropylmethylamino)benzamide |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)5-10(9)14-6-7-1-2-7/h3-5,7,14H,1-2,6,12H2,(H2,13,15) |
Clé InChI |
ABWIPWZKMDUIQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=C(C=CC(=C2)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
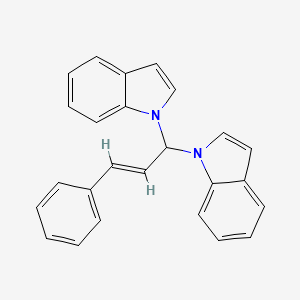
![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)
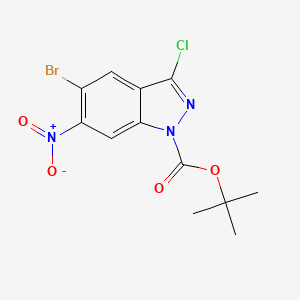
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
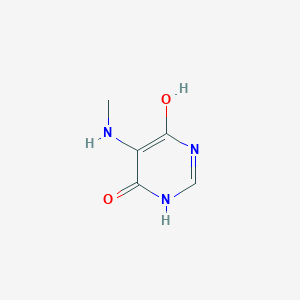
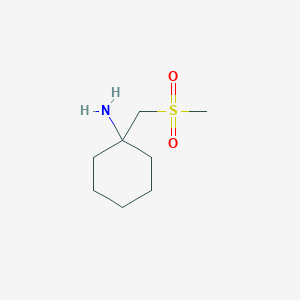
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
